Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride
CAS No.:
Cat. No.: VC18080957
Molecular Formula: C12H17ClFNO2
Molecular Weight: 261.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17ClFNO2 |
|---|---|
| Molecular Weight | 261.72 g/mol |
| IUPAC Name | methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H16FNO2.ClH/c1-12(2,10(14)11(15)16-3)8-4-6-9(13)7-5-8;/h4-7,10H,14H2,1-3H3;1H |
| Standard InChI Key | OIGVKDDOIIMKMK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate hydrochloride is an amino acid derivative with the molecular formula C₁₂H₁₇ClFNO₂ and a molecular weight of 261.72 g/mol. Its IUPAC name, methyl 2-amino-3-(4-fluorophenyl)-3-methylbutanoate; hydrochloride, reflects the presence of a 4-fluorophenyl group, a tertiary methyl branch, and an esterified amino acid backbone. The hydrochloride salt enhances solubility and stability, making it suitable for experimental applications .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClFNO₂ | |
| Molecular Weight | 261.72 g/mol | |
| SMILES | CC(C)(C1=CC=C(C=C1)F)C(C(=O)OC)N.Cl | |
| InChI Key | OXOOLCDUSKQPIS-UHFFFAOYSA-N |
Stereochemical and Electronic Features
The compound’s chiral center at the second carbon atom confers stereochemical complexity, which may influence its biological activity. The 4-fluorophenyl group introduces electron-withdrawing effects, altering electron density distribution and enhancing interactions with hydrophobic binding pockets in biological targets . Quantum mechanical calculations predict a collision cross-section (CCS) of 151.2 Ų for the [M+H]+ adduct, suggesting moderate molecular polarity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Esterification: Reaction of 2-amino-3-(4-fluorophenyl)-3-methylbutanoic acid with methanol under acidic conditions to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.
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Purification: Chromatographic techniques or recrystallization to achieve >95% purity.
Industrial Optimization
Continuous flow reactors are employed to enhance yield (≥80%) and reduce reaction times. Automated systems regulate temperature (±0.5°C) and reagent stoichiometry, minimizing byproducts such as unreacted starting materials or diastereomers.
Biological Activity and Mechanism of Action
Target Engagement
The compound’s bioactivity stems from its dual functional groups:
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4-Fluorophenyl Group: Enhances lipophilicity, facilitating membrane permeability and binding to aromatic residues in enzymes or receptors .
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Amino Ester Moiety: Serves as a hydrogen bond donor/acceptor, enabling interactions with catalytic sites.
Preliminary studies suggest activity against:
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Serine Proteases: Inhibition constants (Ki) in the micromolar range.
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GPCRs: Modulatory effects on adrenergic and dopaminergic receptors.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Compound | Structural Variation | Bioactivity Profile |
|---|---|---|
| Methyl 2-amino-3-fluoro-3-methylbutanoate | Fluorine at β-carbon | Reduced membrane permeability |
| (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate | Hydroxyl substitution | Enhanced solubility |
| Methyl 2-(indazole-3-carboxamido)butanoate | Indazole ring | Schedule I controlled substance |
The 4-fluorophenyl group in the target compound confers superior target affinity compared to non-fluorinated analogs .
Future Research Directions
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Pharmacokinetic Studies: Oral bioavailability and metabolic stability in vivo.
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Target Deconvolution: Proteome-wide binding assays to identify novel targets.
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Toxicological Profiling: Acute and chronic toxicity in model organisms.
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